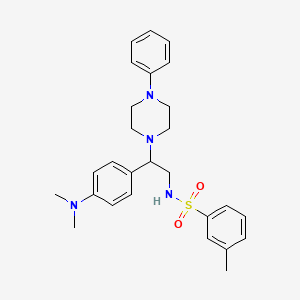

1-(4-Benzylpiperazino)-2-morpholino-1-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

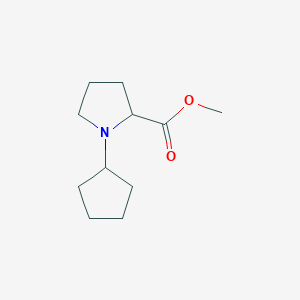

The compound “1-(4-Benzylpiperazino)-2-morpholino-1-ethanone” seems to be a complex organic molecule. It appears to contain a benzylpiperazine moiety, which is a class of compounds containing a piperazine ring substituted with a benzyl group . Benzylpiperazine itself is known to have euphoriant and stimulant properties .

Synthesis Analysis

While specific synthesis information for “1-(4-Benzylpiperazino)-2-morpholino-1-ethanone” was not found, there are related compounds such as Dibenzylpiperazine (DBZP) and 4-Benzylpiperidine that have been synthesized. DBZP can be made as a reaction byproduct during BZP synthesis . A related compound, 4-Benzylpiperidine, acts as a monoamine releasing agent .科学的研究の応用

Enantioselective Synthesis of Morpholinones

Chiral morpholinone is a significant building block in organic synthesis and pharmacology. The catalytic enantioselective synthesis of C3-substituted morpholinones, using a chiral phosphoric acid catalyst, is an innovative method for constructing this N,O-heterocycle. This process, including a [4 + 2] heteroannulation and a 1,2-aryl/alkyl shift, is a form of asymmetric aza-benzilic ester rearrangement, useful for synthesizing compounds like L-742,694, a neurokinin-1 receptor antagonist (He et al., 2021).

Synthesis of Benzimidazoles as Glucosidase Inhibitors

Benzimidazole derivatives containing morpholine or piperazine skeletons have been synthesized for in vitro screening as glucosidase inhibitors and antioxidants. These compounds, obtained via a rapid 'onepot' nitro reductive cyclization, have shown significant antioxidant activities in various assays and potent α-glucosidase inhibitory potential (Özil et al., 2018).

Microwave-Assisted Synthesis of Morpholino Compounds

2-Biphenyl-4-yl-1-morpholin-4-ethanethione has been synthesized using microwave irradiation, starting from morpholine, sulfur, and 1-biphenyl-4-yl-ethanone. The optimization of this process under microwave conditions represents an efficient synthesis technique for similar compounds (Lin-han, 2010).

Pharmaceutical Intermediate Synthesis

A commercial synthesis approach was developed for (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, a key intermediate in producing a phase 2 investigational drug at Eli Lilly and Company. This involved a resolution of a morpholine amide intermediate and a Grignard reaction, highlighting the compound's significance in pharmaceutical manufacturing (Kopach et al., 2009).

Electrochemical Synthesis Applications

Electrochemical syntheses involving the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles have been explored. This process demonstrates the potential for creating new arylthiobenzazoles, highlighting the electrochemical method's utility in synthesizing novel compounds (Amani & Nematollahi, 2012).

特性

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c21-17(15-19-10-12-22-13-11-19)20-8-6-18(7-9-20)14-16-4-2-1-3-5-16/h1-5H,6-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFLLGGLAKZSHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Benzylpiperazino)-2-morpholino-1-ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~4~-(4-methoxyphenyl)-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2454188.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-3-carboxylic acid](/img/structure/B2454195.png)

![N-[1-[2-[Ethyl(2-methylpropyl)amino]-2-oxoethyl]-3,5-dimethylpyrazol-4-yl]prop-2-enamide](/img/structure/B2454198.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B2454203.png)

![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2454206.png)

![3,5-Difluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2454207.png)